

Application Note: Selective Synthesis of 3,4,5-Trimethylhexanoic Acid

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Compound of Interest

Compound Name: 3,4,5-Trimethylhexanoic acid

CAS No.: 874007-83-7

Cat. No.: B2810355

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Part 1: Strategic Analysis & Retrosynthesis

The Isomer Challenge

Commercially available "Isononanoic Acid" is a mixture typically composed of >90% 3,5,5-trimethylhexanoic acid.^{[1][2][3][4][5][6][7][8][9][10][11]} The **3,4,5-trimethylhexanoic acid** isomer is a minor constituent (<5%) in these mixtures. Separation via distillation is inefficient due to overlapping boiling points.

To achieve selective synthesis, one cannot rely on the standard diisobutylene feedstock. Instead, the carbon skeleton must be constructed using a specific C8-alkene precursor that yields the 3,4,5- backbone upon C1-extension (hydroformylation).

Retrosynthetic Logic

The target molecule is **3,4,5-trimethylhexanoic acid**.

- Structure:
- Carbon Count: C9 (Acid)

C8 (Alkene) + C1 (CO).

- Key Disconnection: The C1-C2 bond.
- Required Precursor: 2,3,4-Trimethyl-1-pentene.

Reaction Pathway:

- Hydroformylation (Oxo Process): Conversion of 2,3,4-trimethyl-1-pentene to 3,4,5-trimethylhexanal.
 - Critical Control Point: Regioselectivity. The catalyst must favor linear (terminal) aldehyde formation over the branched isomer.
- Oxidation: Conversion of the aldehyde to the carboxylic acid.[\[11\]](#)

Part 2: Experimental Protocol

Materials & Reagents

Component	Grade	Role
2,3,4-Trimethyl-1-pentene	>98% (Isomer Pure)	Starting Material (C8 Skeleton)
Rh(acac)(CO) ₂	Catalyst Grade	Hydroformylation Pre-catalyst
Xantphos or Biphephos	Ligand Grade	Regioselective Ligand (High L/B ratio)
Syngas (CO/H ₂)	1:1 Ratio, 99.999%	Carbonylation Reagent
Potassium Permanganate (KMnO ₄)	ACS Reagent	Oxidant (Lab Scale)
Cobalt(II) Acetate	Catalyst Grade	Oxidant Catalyst (Pilot Scale)

Stage I: Regioselective Hydroformylation

Objective: Convert the alkene to the terminal aldehyde with >95% regioselectivity.

Mechanism: The bulky phosphine ligand (e.g., Xantphos) coordinates with Rhodium, creating a steric pocket that forces the incoming alkene to insert in an anti-Markovnikov fashion, placing

the formyl group at the terminal carbon.

Workflow:

- Catalyst Preparation: In a glovebox, dissolve Rh(acac)(CO)₂ (0.5 mol%) and Xantphos (1.5 mol%) in anhydrous toluene. Stir for 30 mins to form the active complex.
- Loading: Transfer the catalyst solution and 2,3,4-trimethyl-1-pentene (1.0 equiv) into a high-pressure stainless steel autoclave.
- Pressurization: Purge the reactor 3x with N₂, then pressurize to 20 bar with Syngas (1:1 CO/H₂).
- Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain pressure/temperature for 12–24 hours.
 - Checkpoint: Monitor CO consumption. Reaction is complete when pressure drop ceases.
- Workup: Cool to RT, vent syngas (fume hood!). Filter the reaction mixture through a silica plug to remove the Rh catalyst.
- Intermediate QC: Analyze by GC-MS. Target product: 3,4,5-trimethylhexanal.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)
 - Acceptance Criteria: Linear/Branched (n/iso) ratio > 20:1.

Stage II: Oxidation to Carboxylic Acid

Objective: Quantitative conversion of aldehyde to acid without racemization.

Method A: Laboratory Scale (Jones or Permanganate)

- Suspend 3,4,5-trimethylhexanal in acetone/water (10:1).
- Add KMnO₄ (1.5 equiv) portion-wise at 0°C.
- Allow to warm to RT and stir for 4 hours.
- Quench: Add sodium metabisulfite to destroy excess oxidant.

- Extraction: Acidify to pH 2 with HCl, extract with Ethyl Acetate (3x).
- Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure.

Method B: Pilot/Industrial Scale (Aerobic Oxidation)

- Charge the aldehyde into a bubbler reactor with Cobalt(II) Acetate (0.1 mol%).
- Heat to 50°C.
- Sparge with O₂ or compressed air.
- Monitor reaction by IR (disappearance of aldehyde C=O at ~1720 cm⁻¹, appearance of acid broad OH).
- Distillation: Fractionally distill the crude product.
 - Boiling Point: ~235°C (at 760 mmHg). Use vacuum distillation (e.g., 120°C at 10 mmHg) to prevent thermal degradation.

Part 3: Quality Control & Validation

Analytical Characterization

The product contains three chiral centers (C3, C4, C5), leading to diastereomers. The synthetic route yields a racemic mixture of diastereomers unless chiral ligands are used.

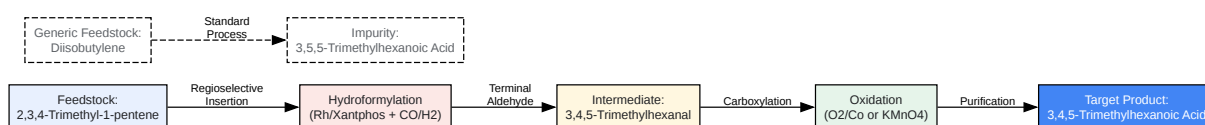
Technique	Parameter	Expected Result
GC-MS	Purity	>98% Area. Mass peak m/z = 158 (M+). Distinct retention time from 3,5,5-isomer.
¹ H NMR	Structure	δ 12.0 (COOH), δ 2.1-2.3 (CH ₂ -COOH, multiplet), δ 0.8-1.0 (Multiple methyl doublets).
¹³ C NMR	Carbonyl	δ ~180 ppm (COOH). Distinct pattern for backbone carbons compared to 3,5,5-.

Self-Validating Checkpoints

- **Precursor Purity:** If the starting alkene contains 2,4,4-trimethylpentene, the product will be contaminated with 3,5,5-TMHA. Action: GC check of feedstock.
- **L/B Ratio:** If the hydroformylation catalyst ligand degrades, branched aldehydes form. Action: Check aldehyde intermediate by GC before oxidation.

Part 4: Process Visualization

The following diagram illustrates the critical pathway from the specific C8 alkene to the target C9 acid, highlighting the divergence from standard "Isononanoic" chemistry.



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Caption: Selective synthesis pathway for 3,4,5-TMHA contrasting with the standard generic route.

References

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